molecular formula C13H10BrF B7991403 4-Bromo-3'-fluoro-2'-methylbiphenyl

4-Bromo-3'-fluoro-2'-methylbiphenyl

Cat. No.: B7991403
M. Wt: 265.12 g/mol
InChI Key: CQYAELKJHHLYFS-UHFFFAOYSA-N
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Description

4-Bromo-3’-fluoro-2’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position, a fluorine atom at the 3’-position, and a methyl group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-fluoro-2’-methylbiphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 4-Bromo-3’-fluoro-2’-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-2’-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-2’-methylbiphenyl involves its interaction with molecular targets through various pathways. The specific mechanism depends on the context in which the compound is used. For example, in nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-fluoro-2’-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAELKJHHLYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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